5-(Piperidin-1-yl)pyrazine-2-carboxylic acid
Overview
Description
5-(Piperidin-1-yl)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C10H13N3O2 It features a pyrazine ring substituted with a piperidine group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-yl)pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with 1,2-diketones.
Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions. For example, 2-chloropyrazine can react with piperidine under basic conditions to form 5-(Piperidin-1-yl)pyrazine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-1-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Pyrazine N-oxides.
Reduction: Pyrazine-2-carbinol or pyrazine-2-carbaldehyde.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(Piperidin-1-yl)pyrazine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of pyrazine derivatives with biological systems. It may serve as a ligand in the study of enzyme inhibition or receptor binding.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(Piperidin-1-yl)pyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The piperidine group can enhance the compound’s ability to interact with biological molecules, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
5-(Morpholin-4-yl)pyrazine-2-carboxylic acid: Similar structure but with a morpholine group instead of piperidine.
5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid: Contains a pyrrolidine group instead of piperidine.
5-(Piperazin-1-yl)pyrazine-2-carboxylic acid: Features a piperazine group instead of piperidine.
Uniqueness
5-(Piperidin-1-yl)pyrazine-2-carboxylic acid is unique due to the presence of the piperidine group, which can influence its chemical reactivity and biological activity. The combination of the pyrazine ring and the piperidine group provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
5-piperidin-1-ylpyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLRZFZELFDDFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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